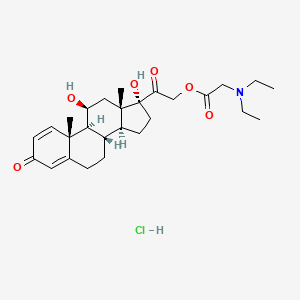
Prednisolamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Prednisolamate hydrochloride is synthesized through the esterification of prednisolone with diethylaminoacetate. The reaction typically involves the use of an acid catalyst and occurs under controlled temperature conditions to ensure the formation of the desired ester . The reaction can be represented as follows:
Prednisolone+Diethylaminoacetate→Prednisolamate
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization and filtration to obtain the pure compound. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
化学反应分析
Types of Reactions
Prednisolamate hydrochloride undergoes various chemical reactions, including:
Oxidation: Prednisolamate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert prednisolamate back to prednisolone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Prednisolone derivatives with additional oxygen functionalities.
Reduction: Prednisolone.
Substitution: Various prednisolone esters and amides.
科学研究应用
Prednisolamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study steroid chemistry and reaction mechanisms.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cellular processes.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
作用机制
Prednisolamate hydrochloride exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound modulates various molecular pathways, including the NF-kB signaling pathway, to exert its anti-inflammatory and immunosuppressive effects .
相似化合物的比较
Similar Compounds
Prednisolone: The parent compound of prednisolamate hydrochloride, used for similar therapeutic purposes.
Hydrocortisone: Another glucocorticoid with anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness
This compound is unique due to its esterified structure, which can enhance its pharmacokinetic properties, such as increased stability and prolonged duration of action compared to prednisolone . This makes it a valuable compound in therapeutic applications where extended corticosteroid activity is desired .
属性
CAS 编号 |
17140-01-1 |
|---|---|
分子式 |
C27H40ClNO6 |
分子量 |
510.1 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C27H39NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1 |
InChI 键 |
LVBOKCPYKGRUCG-OYHXESGYSA-N |
手性 SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O.Cl |
规范 SMILES |
CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
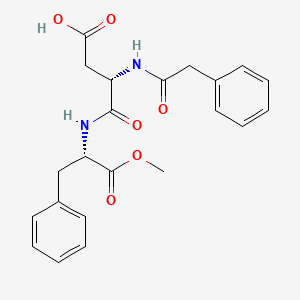
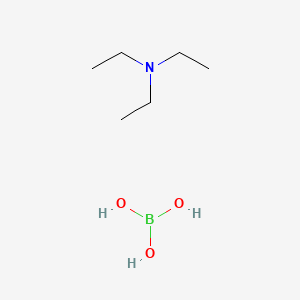
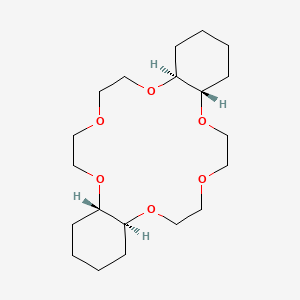
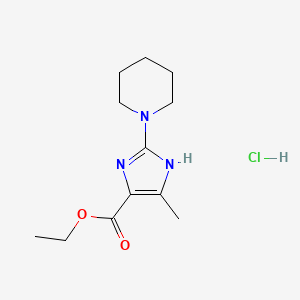

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
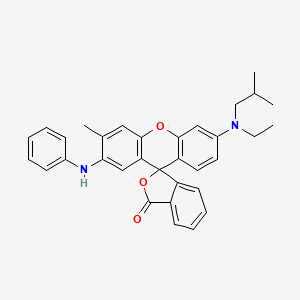

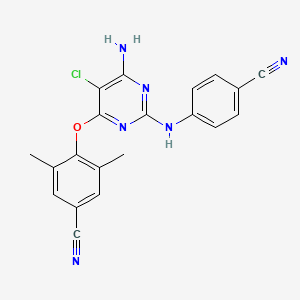
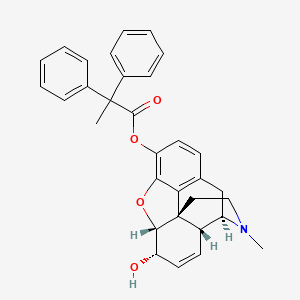
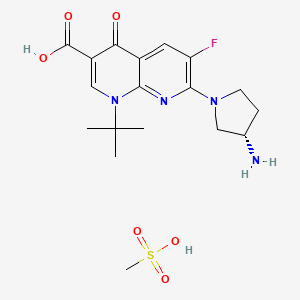
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

